Tert-butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate
Overview
Description
Tert-butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate: is a bicyclic compound that features a unique structure with both oxygen and nitrogen atoms incorporated into its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate typically involves the reaction of tert-butyl 3,4-epoxypiperidine-1-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of inert atmospheres and specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and other advanced techniques may be employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols .
Scientific Research Applications
Tert-butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: This compound can be used in the study of enzyme mechanisms and interactions due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism by which tert-butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition or activation of enzymatic reactions .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 7-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate
- Tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Tert-butyl 1,6-dimethyl-7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate
Uniqueness
Tert-butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate is unique due to its incorporation of both oxygen and nitrogen atoms within its bicyclic structure. This feature distinguishes it from other similar compounds, which may only contain nitrogen or have different ring systems .
Properties
IUPAC Name |
tert-butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(12)11-7-4-5-13-6-8(7)11/h7-8H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTWVHUEGKJMCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2C1COCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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